molecular formula C6H7F3O3 B2656341 (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid CAS No. 2307753-91-7

(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B2656341
CAS No.: 2307753-91-7
M. Wt: 184.114
InChI Key: HHSILWYQDXGCRS-QWWZWVQMSA-N
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Description

(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid is a chiral tetrahydrofuran derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position and a carboxylic acid (-COOH) group at the 3-position. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates .

Properties

IUPAC Name

(3S,4S)-4-(trifluoromethyl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSILWYQDXGCRS-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Photoredox catalysts are often employed to facilitate these transformations under mild conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Properties
This compound* C₆H₇F₃O₃ ~184.1 (estimated) -CF₃ at C4, -COOH at C3 Not reported Drug intermediate, metabolic stability
Tetrahydrofuran-3-carboxylic acid C₅H₈O₃ 116.12 -H at C4, -COOH at C3 Not reported Building block for biological compounds
(3R,4S)-4-Boc-amino-tetrahydrofuran-3-carboxylic acid C₁₀H₁₇NO₅ 231.25 -Boc-amino at C4, -COOH at C3 Not reported Protected intermediate in peptide synthesis
4-(Trifluoromethyl)-3-pyridinecarboxylic acid C₇H₄F₃NO₂ 191.11 -CF₃ at C4, -COOH at C3 (pyridine ring) 147 Pharmaceutical intermediate
Key Observations:
  • Molecular Weight and Substituents: The trifluoromethyl group increases molecular weight compared to non-fluorinated analogs (e.g., tetrahydrofuran-3-carboxylic acid: 116.12 vs. ~184.1 for the target compound). This group also enhances lipophilicity, which improves membrane permeability in drug candidates .
  • Melting Points : The pyridine analog (4-(trifluoromethyl)-3-pyridinecarboxylic acid) has a defined melting point (147°C) , whereas tetrahydrofuran derivatives often exhibit lower melting points due to reduced aromaticity.
  • Stereochemical Complexity : The (3S,4S) configuration introduces chirality, which is critical for enantioselective interactions in biological systems. This contrasts with simpler analogs like tetrahydrofuran-3-carboxylic acid, which lacks stereochemical complexity .

Limitations and Challenges

  • Synthetic Complexity : The stereoselective synthesis of (3S,4S)-configured compounds may yield complex byproducts, as seen in attempts to prepare 3-methyl-2,5-dihydrofuran .
  • Safety and Handling : Fluorinated compounds often require specialized handling (e.g., ventilation, protective gloves) to mitigate exposure risks .

Biological Activity

(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid, with the CAS number 956398-58-6, is a compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H7_7F3_3O3_3. The trifluoromethyl group (-CF3_3) enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.

The trifluoromethyl group contributes to the compound's ability to form halogen bonds and hydrogen bonds with biological macromolecules. This characteristic is essential for increasing interactions with target proteins, thereby enhancing biological activity. Studies indicate that compounds containing trifluoromethyl groups often exhibit improved potency in inhibiting enzymes such as cholinesterases and cyclooxygenases due to these interactions .

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on several key enzymes:

  • Cholinesterases : The compound has demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50_{50} values reported in the range of 10.4 to 19.2 μM .
  • Cyclooxygenase-2 (COX-2) : The presence of the trifluoromethyl group enhances the compound's ability to inhibit COX-2, an enzyme involved in inflammation and pain pathways .

Cytotoxicity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. The cytotoxicity is attributed to its ability to interfere with cellular processes through enzyme inhibition and other mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Enzyme Inhibition : A study evaluated a series of trifluoromethyl-substituted compounds for their inhibitory effects on cholinesterases and COX enzymes. It was found that modifications in the structure could lead to significant variations in activity levels .
  • Cytotoxicity Assessments : Another research focused on assessing the cytotoxic effects of various derivatives on cancer cell lines. The findings indicated that compounds with stronger electron-withdrawing groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

Summary Table of Biological Activities

Biological ActivityTarget Enzyme/Cell LineIC50_{50} Value
AChE InhibitionAcetylcholinesterase10.4 μM
BChE InhibitionButyrylcholinesterase19.2 μM
COX-2 InhibitionCyclooxygenase-2Moderate Activity
CytotoxicityMCF-7 Cell LineSignificant Activity

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